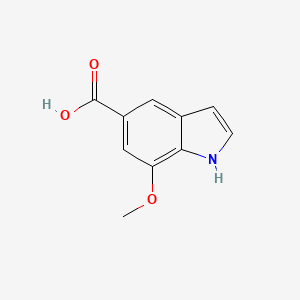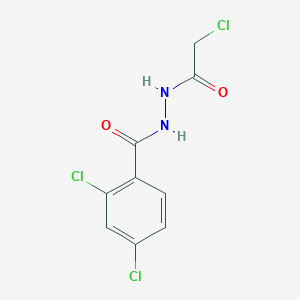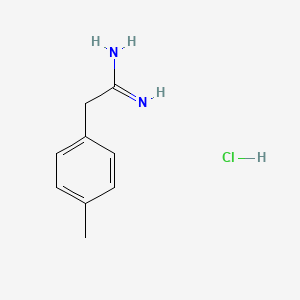
2-(4-Methylphenyl)ethanimidamide hydrochloride
説明
2-(4-Methylphenyl)ethanimidamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a protein that plays a critical role in the regulation of neurotransmitter release in the central nervous system. In
科学的研究の応用
Synthesis and Formation of New Vic-Dioxime Complexes The synthesis and formation of new vic-dioxime complexes using derivatives of 2-(4-Methylphenyl)ethanimidamide hydrochloride were studied. These complexes involve mononuclear structures with various metals like Co(II), Ni(II), Cu(II), and Zn(II), each exhibiting distinct geometric configurations and coordination numbers. The structural properties were characterized using various analytical techniques such as IR, NMR, UV-Visible spectroscopy, and thermogravimetric analyses (TGA) (Canpolat & Kaya, 2005).
Crystallographic Studies Crystallographic studies of 2-{(R)-1-[(S)-1-(2-Methoxy-5-methylphenyl)-2-phenylethylamino]butyl}-4-methylphenol were conducted, revealing its absolute configuration and the stabilization of its structure through intermolecular and intramolecular hydrogen bonds. The study provides insights into the molecular configuration and interaction of similar compounds (Zhang et al., 2007).
Chemical Analysis and Structural Characterization Chemical analysis and structural characterization of 2-(4-Methylphenyl)ethanimidamide hydrochloride derivatives and their reaction with various compounds have been conducted, focusing on their spectroscopic properties and molecular structures. These studies involve the use of techniques such as NMR, IR, UV–Visible spectroscopy, and mass spectrometry, offering detailed insights into the molecular architecture and properties of these compounds (Abdel-Wahab et al., 2023).
Corrosion Inhibition Studies Corrosion inhibition studies on mild steel using 2-(4-Methylphenyl)ethanimidamide hydrochloride derivatives in hydrochloric acid solution have been performed. The studies involve the examination of the inhibitory performance, adsorption process, and thermodynamic parameters, providing insights into the protective capabilities of these compounds against corrosion (Xu et al., 2015).
特性
IUPAC Name |
2-(4-methylphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-4-8(5-3-7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXPEOOYUIMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)ethanimidamide hydrochloride | |
CAS RN |
108168-90-7 | |
| Record name | Benzeneethanimidamide, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108168-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenyl)ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

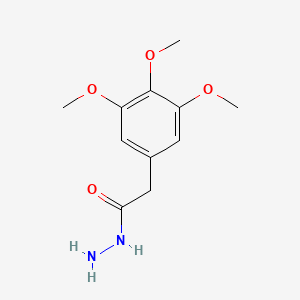
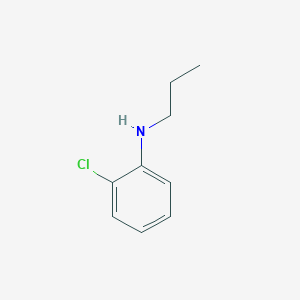
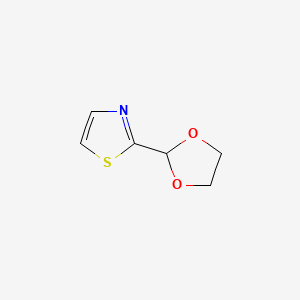

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)
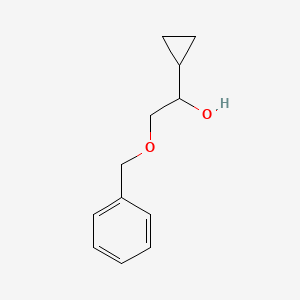
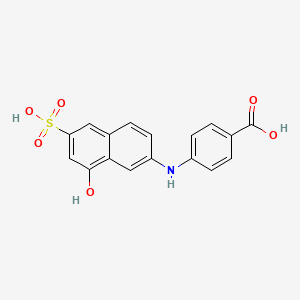

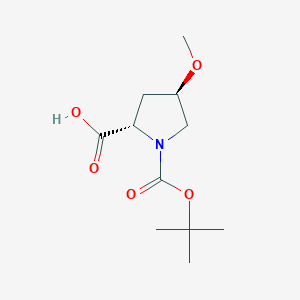
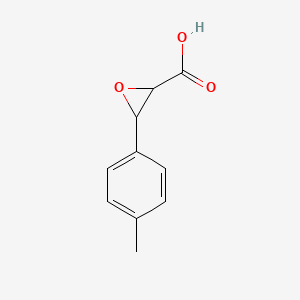
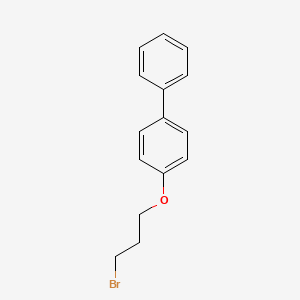
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)
